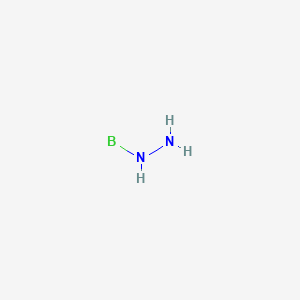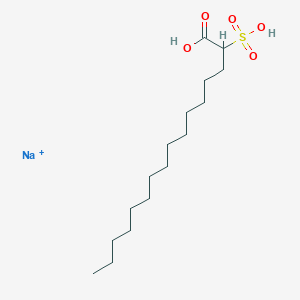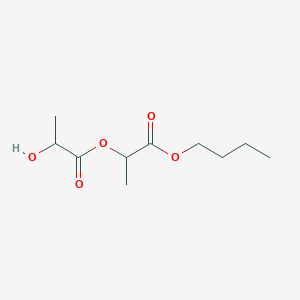
1-Butoxy-1-oxopropan-2-yl 2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butoxy-1-oxopropan-2-yl 2-hydroxypropanoate is a chemical compound that is widely used in scientific research. It is a member of the family of esters and is commonly referred to as BOHPPA. This chemical compound is synthesized using a specific method that involves the reaction between butyl glycidyl ether and 2-hydroxypropanoic acid. BOHPPA has been found to have various applications in scientific research, including its use as a crosslinker for polymers, as well as in the synthesis of biodegradable polymers.
Scientific Research Applications
BOHPPA has various applications in scientific research. One of its most common applications is as a crosslinker for polymers. BOHPPA is used to crosslink various types of polymers, including polyethylene glycol (PEG) and poly(lactic-co-glycolic acid) (PLGA). Crosslinking improves the mechanical properties of polymers, making them more suitable for use in tissue engineering and drug delivery applications.
BOHPPA is also used in the synthesis of biodegradable polymers. It is used as a monomer in the synthesis of polyesters, which are biodegradable and have potential applications in drug delivery and tissue engineering. BOHPPA has also been used in the synthesis of dendrimers, which are highly branched, tree-like molecules that have potential applications in drug delivery and gene therapy.
Mechanism Of Action
The mechanism of action of BOHPPA is not well understood. However, it is believed that BOHPPA crosslinks polymers by forming ester bonds between the polymer chains. This crosslinking improves the mechanical properties of the polymers, making them more suitable for use in various applications.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of BOHPPA. However, it has been found to be non-toxic and biocompatible, making it suitable for use in various biomedical applications.
Advantages And Limitations For Lab Experiments
One of the main advantages of using BOHPPA in lab experiments is its ability to crosslink polymers, improving their mechanical properties. BOHPPA is also easy to synthesize and is relatively inexpensive. However, one of the limitations of using BOHPPA is its limited solubility in some solvents, which can make it difficult to work with in certain applications.
Future Directions
There are several future directions for research on BOHPPA. One area of research is the development of new crosslinking agents that are more efficient and have better biocompatibility. Another area of research is the synthesis of new biodegradable polymers using BOHPPA as a monomer. Additionally, there is potential for BOHPPA to be used in the synthesis of new dendrimers with improved properties for drug delivery and gene therapy applications.
Conclusion
In conclusion, 1-Butoxy-1-oxopropan-2-yl 2-hydroxypropanoate, or BOHPPA, is a chemical compound with various applications in scientific research. Its ability to crosslink polymers and its biocompatibility make it suitable for use in tissue engineering and drug delivery applications. While there is limited information available on its biochemical and physiological effects, BOHPPA has been found to be non-toxic and biocompatible. Future research on BOHPPA could lead to the development of new crosslinking agents and biodegradable polymers with improved properties for various applications.
Synthesis Methods
BOHPPA is synthesized using a specific method that involves the reaction between butyl glycidyl ether and 2-hydroxypropanoic acid. The reaction takes place in the presence of a catalyst, such as tin octoate, and under controlled temperature and pressure conditions. The resulting product is a clear liquid that is soluble in various solvents, including water, ethanol, and acetone.
properties
CAS RN |
13544-80-4 |
|---|---|
Product Name |
1-Butoxy-1-oxopropan-2-yl 2-hydroxypropanoate |
Molecular Formula |
C10H18O5 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
(1-butoxy-1-oxopropan-2-yl) 2-hydroxypropanoate |
InChI |
InChI=1S/C10H18O5/c1-4-5-6-14-10(13)8(3)15-9(12)7(2)11/h7-8,11H,4-6H2,1-3H3 |
InChI Key |
QRCKUXOGGLKXGH-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C(C)OC(=O)C(C)O |
Canonical SMILES |
CCCCOC(=O)C(C)OC(=O)C(C)O |
Other CAS RN |
13544-80-4 |
solubility |
0.04 M |
synonyms |
butyl 2-(2-hydroxypropanoyloxy)propanoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



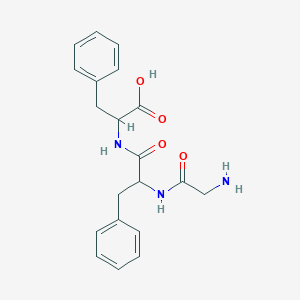
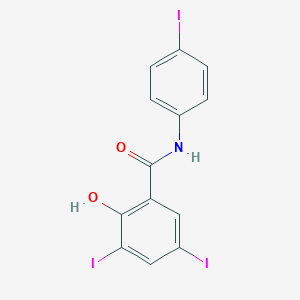
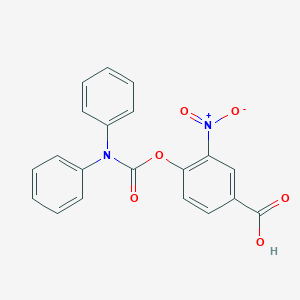
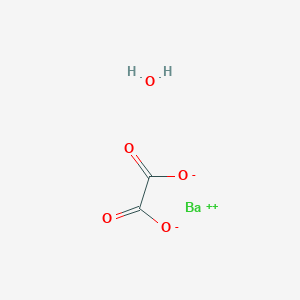
![Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]-](/img/structure/B77874.png)
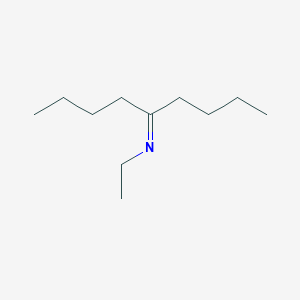
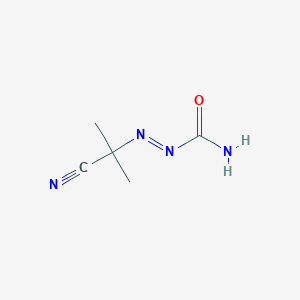
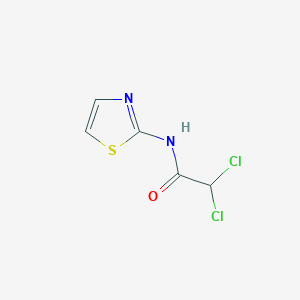
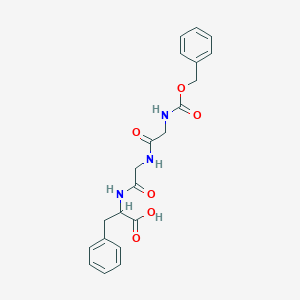
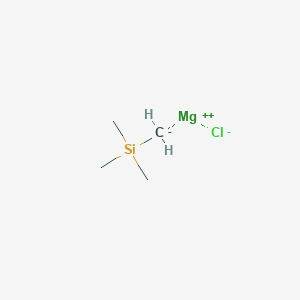
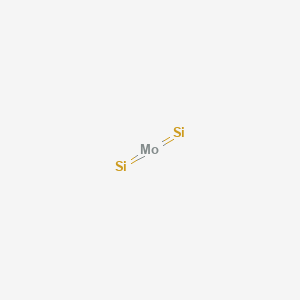
![2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole](/img/structure/B77890.png)
